molecular formula C7H7Cl2N B13126871 3-Chloro-2-(2-chloroethyl)pyridine

3-Chloro-2-(2-chloroethyl)pyridine

Cat. No.: B13126871
M. Wt: 176.04 g/mol
InChI Key: AUPDEHQRFWTNDQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-chloroethyl)pyridine is an organohalide compound that consists of a pyridine ring substituted with a chloroethyl group at the 2-position and a chlorine atom at the 3-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-chloroethyl)pyridine typically involves the chlorination of 2-(2-chloroethyl)pyridine. One common method includes the reaction of 2-(2-chloroethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_8\text{NCl} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_7\text{NCl}_2 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-chloroethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

Scientific Research Applications

3-Chloro-2-(2-chloroethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-chloroethyl)pyridine involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, leading to the disruption of cellular processes. This alkylation can result in the inhibition of DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2-chloroethyl)pyridine
  • 2-Chloro-4-(2-chloroethyl)pyridine
  • 3-Chloro-4-(2-chloroethyl)pyridine

Uniqueness

3-Chloro-2-(2-chloroethyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chloroethyl group and the chlorine atom on the pyridine ring can significantly affect the compound’s chemical properties and its interactions with biological targets.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

3-chloro-2-(2-chloroethyl)pyridine

InChI

InChI=1S/C7H7Cl2N/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

AUPDEHQRFWTNDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCCl)Cl

Origin of Product

United States

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